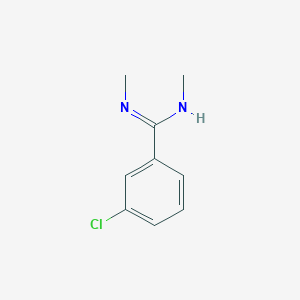![molecular formula C10H12N4O2S B12467051 1,2,3,9-Tetrahydro-3-[[(2S)-tetrahydro-2-furanyl]methyl]-2-thioxo-6H-purin-6-one CAS No. 618913-31-8](/img/structure/B12467051.png)
1,2,3,9-Tetrahydro-3-[[(2S)-tetrahydro-2-furanyl]methyl]-2-thioxo-6H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thioxanthone, commonly referred to as TX-4, is an aromatic ketone known for its unique photophysical properties. It has garnered significant attention in the field of photochemistry due to its high triplet energy and relatively long triplet lifetime. These characteristics make it a powerful photocatalyst, capable of participating in various organic transformations and polymerization reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thioxanthone can be synthesized through several methods. One common approach involves the cyclization of diphenyl ether derivatives in the presence of sulfur. The reaction typically requires high temperatures and a suitable solvent to facilitate the formation of the thioxanthone structure .
Industrial Production Methods
In industrial settings, thioxanthone is produced using large-scale chemical reactors that ensure precise control over reaction conditions. The process involves the use of high-purity reagents and advanced purification techniques to obtain thioxanthone with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Thioxanthone undergoes various types of chemical reactions, including:
Oxidation: Thioxanthone can be oxidized to form thioxanthone-2-carboxylic acid.
Reduction: It can be reduced to form thioxanthone-2-ol.
Substitution: Thioxanthone can undergo substitution reactions, particularly at the aromatic ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include thioxanthone derivatives with functional groups such as carboxylic acids, alcohols, and halides .
Applications De Recherche Scientifique
Thioxanthone has a wide range of applications in scientific research:
Mécanisme D'action
Thioxanthone exerts its effects primarily through its ability to absorb light and enter an excited triplet state. This excited state allows thioxanthone to participate in energy transfer processes and initiate various photochemical reactions. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: Another aromatic ketone with photophysical properties similar to thioxanthone.
Anthraquinone: Known for its use in dye production and photochemical reactions.
Fluorenone: Used in organic synthesis and photochemistry.
Uniqueness of Thioxanthone
Thioxanthone stands out due to its high triplet energy and long triplet lifetime, which make it particularly effective as a photocatalyst.
Propriétés
Numéro CAS |
618913-31-8 |
|---|---|
Formule moléculaire |
C10H12N4O2S |
Poids moléculaire |
252.30 g/mol |
Nom IUPAC |
3-[[(2S)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C10H12N4O2S/c15-9-7-8(12-5-11-7)14(10(17)13-9)4-6-2-1-3-16-6/h5-6H,1-4H2,(H,11,12)(H,13,15,17)/t6-/m0/s1 |
Clé InChI |
RSPDBEVKURKEII-LURJTMIESA-N |
SMILES isomérique |
C1C[C@H](OC1)CN2C3=C(C(=O)NC2=S)NC=N3 |
SMILES canonique |
C1CC(OC1)CN2C3=C(C(=O)NC2=S)NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



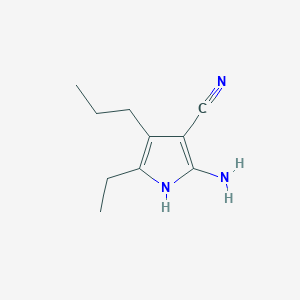
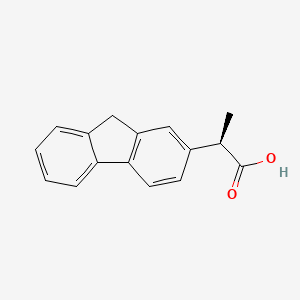
![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466986.png)
![1-methyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[b][1,8]naphthyridin-5-amine](/img/structure/B12466987.png)
![1,5-dimethyl-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12466995.png)
![N-(4-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B12466996.png)
![4-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B12467003.png)
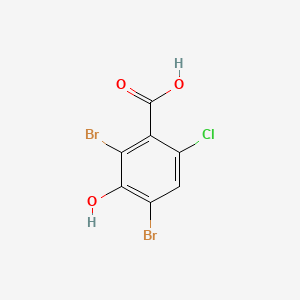

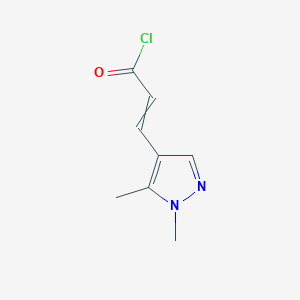
![5-methyl-2-({[4-(naphthalen-2-yloxy)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12467037.png)
